

Application Notes and Protocols for the Analysis of Daclatasvir Nitrosamine Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

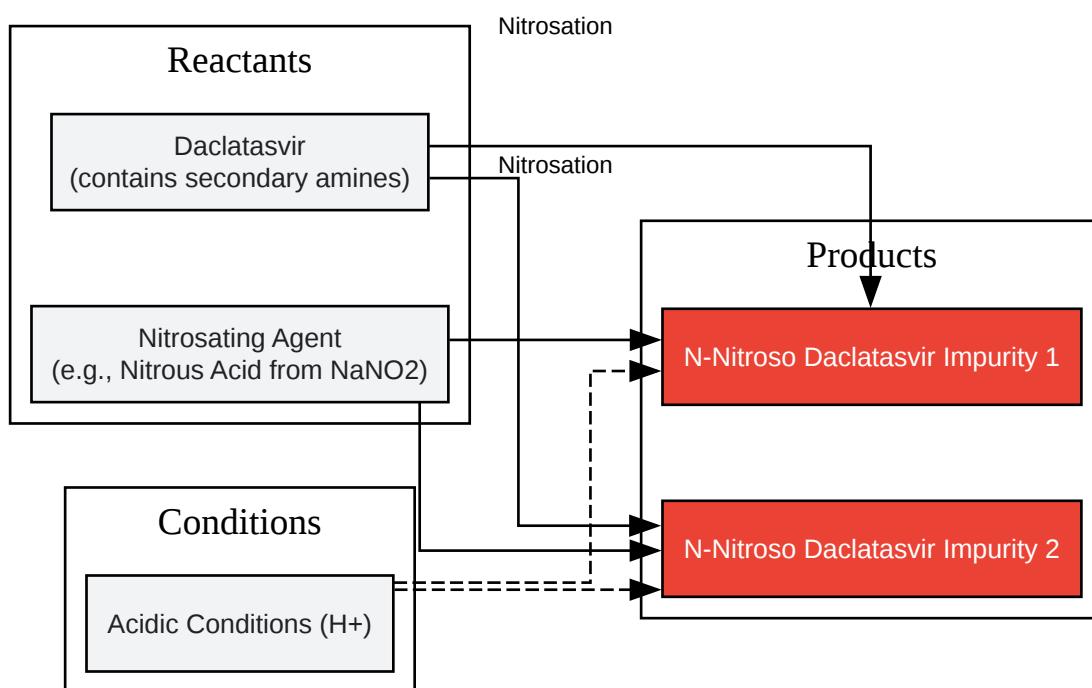
Compound Name: *Daclatasvir Impurity B*

Cat. No.: *B11930100*

[Get Quote](#)

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). As with all pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring patient safety and drug efficacy. Nitrosamine impurities, in particular, have come under intense regulatory scrutiny due to their classification as probable human carcinogens.^{[1][2]} This document provides a detailed, validated method for the detection and quantification of potential nitrosamine impurities in Daclatasvir, specifically N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2.^[1]


The analytical method described herein utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique well-suited for trace-level analysis of genotoxic impurities.^{[3][4]} This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Daclatasvir.

Potential Formation Pathway of Daclatasvir Nitrosamine Impurities

Nitrosamine impurities are typically formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions).^{[5][6]} In the case of Daclatasvir, the molecular structure contains secondary amine

functionalities that are susceptible to nitrosation. The likely precursors for nitrosamine formation are the Daclatasvir molecule itself or related intermediates.

The proposed formation pathway involves the reaction of the secondary amine groups within the Daclatasvir structure with a nitrosating agent. The presence of residual nitrites in reagents, solvents, or excipients, especially under acidic conditions during synthesis or formulation, can lead to the formation of N-Nitroso Daclatasvir impurities.[6][7]

[Click to download full resolution via product page](#)

Caption: Proposed formation pathway of Daclatasvir nitrosamine impurities.

Experimental Protocol: LC-MS/MS Method for Quantification of Daclatasvir Nitrosamine Impurities

This protocol outlines a validated LC-MS/MS method for the sensitive and selective quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2 in Daclatasvir drug substance.

Materials and Reagents

- Daclatasvir Reference Standard
- N-Nitroso Daclatasvir Impurity 1 Reference Standard
- N-Nitroso Daclatasvir Impurity 2 Reference Standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Daclatasvir drug substance sample

Instrumentation and Chromatographic Conditions

- Instrument: High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
1.0	10
8.0	90
10.0	90
10.1	10

| 12.0 | 10 |

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometric Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Note: The specific m/z transitions for N-Nitroso Daclatasvir Impurity 1 and 2 would need to be determined based on their exact chemical structures and fragmentation patterns. For the purpose of this protocol, hypothetical values are used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
N-Nitroso Daclatasvir Impurity 1	[M+H]⁺ of Impurity 1	Fragment 1	100
N-Nitroso Daclatasvir Impurity 1	[M+H] ⁺ of Impurity 1	Fragment 2	100
N-Nitroso Daclatasvir Impurity 2	[M+H] ⁺ of Impurity 2	Fragment 1	100

| N-Nitroso Daclatasvir Impurity 2 | [M+H]⁺ of Impurity 2 | Fragment 2 | 100 |

- Source Parameters: Optimized for maximum sensitivity (e.g., Gas Temperature: 300 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Standard and Sample Preparation

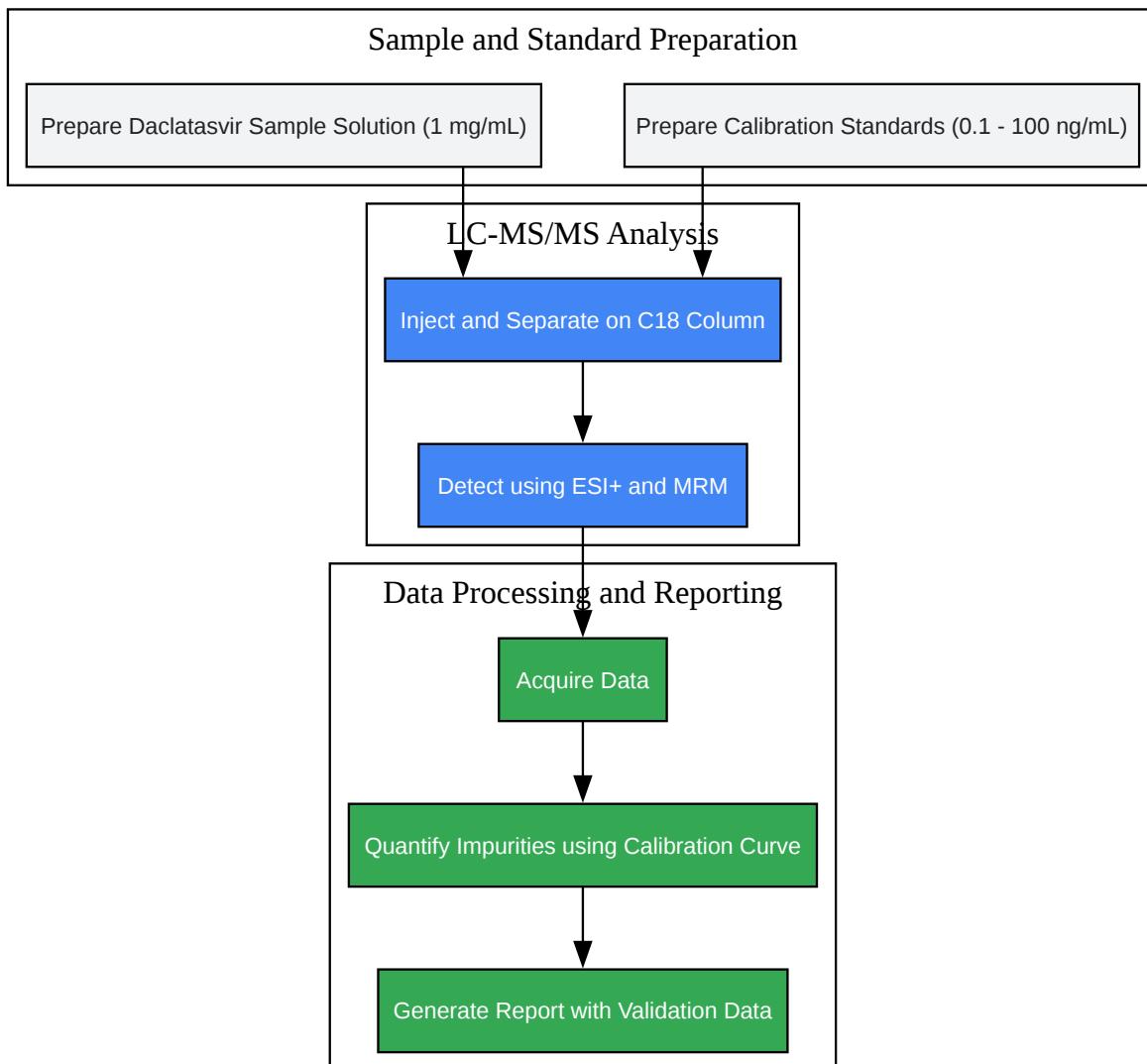
- Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve N-Nitroso Daclatasvir Impurity 1 and Impurity 2 reference standards in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
- Sample Solution (1 mg/mL): Accurately weigh 10 mg of Daclatasvir drug substance and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of the nitrosamine impurities in a blank and a Daclatasvir sample known to be free of these impurities.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined by injecting a series of dilute solutions and assessing the signal-to-noise ratio ($S/N \geq 3$ for LOD, $S/N \geq 10$ for LOQ).
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r^2) should be ≥ 0.99 .
- Accuracy: The closeness of the test results to the true value. Determined by spiking a known amount of the nitrosamine impurity standards into the Daclatasvir sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery.

- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).


Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method for the analysis of Daclatasvir nitrosamine impurities.

Validation Parameter	N-Nitroso Daclatasvir Impurity 1	N-Nitroso Daclatasvir Impurity 2	Acceptance Criteria
LOD (ng/mL)	0.05	0.05	S/N ≥ 3
LOQ (ng/mL)	0.15	0.15	S/N ≥ 10
Linearity (ng/mL)	0.15 - 100	0.15 - 100	$r^2 \geq 0.99$
Accuracy (%) Recovery)	95.2 - 104.5	96.1 - 103.8	80 - 120%
Precision (RSD%)			
- Repeatability	< 5%	< 5%	< 15%
- Intermediate Precision	< 8%	< 8%	< 15%

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Daclatasvir nitrosamine impurities.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of Daclatasvir nitrosamine impurities.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2 in Daclatasvir drug substance. Adherence to this validated protocol will

enable pharmaceutical manufacturers and quality control laboratories to effectively monitor and control these potential genotoxic impurities, ensuring the safety and quality of Daclatasvir products.^[8] Regular risk assessments and the implementation of appropriate control strategies are essential to mitigate the formation of nitrosamine impurities throughout the drug product lifecycle.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. wjbphs.com [wjbphs.com]
- 3. youtube.com [youtube.com]
- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Daclatasvir Nitrosamine Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930100#developing-a-validated-method-for-daclatasvir-nitrosamine-impurities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com